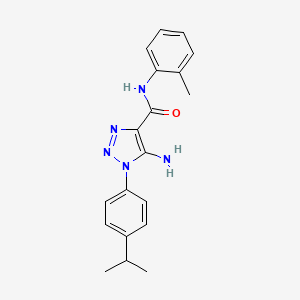methyl]phosphonate](/img/structure/B4954842.png)
diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate, also known as CPP, is a widely studied compound in the field of medicinal chemistry. CPP is a phosphonate ester that has shown potential as a therapeutic agent due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Aplicaciones Científicas De Investigación
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate has been extensively studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate inhibits acetylcholinesterase by binding to the active site of the enzyme. The cyclopropylcarbonyl group of this compound interacts with the catalytic triad of the enzyme, while the furfuryl group interacts with the peripheral anionic site. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce oxidative stress in the brain, which is thought to be a contributing factor to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate is a widely studied compound that has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. However, there are some limitations to its use in lab experiments. This compound is a relatively unstable compound that is sensitive to light and heat. It also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate. One area of research is the development of more stable analogs of this compound that can be used as therapeutic agents. Another area of research is the study of the mechanism of action of this compound and its effects on other neurotransmitter systems. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, is an area of active research.
Métodos De Síntesis
The synthesis of diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate involves the reaction of diethyl phosphite with furfurylamine to form diethyl [(2-furylmethyl)amino]methylphosphonate. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, and several modifications have been made to the reaction conditions to improve the efficiency of the process.
Propiedades
IUPAC Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO5P/c1-4-19-21(17,20-5-2)14(12-7-6-10-18-12)15(3)13(16)11-8-9-11/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPMEWVQYWGJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)N(C)C(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
